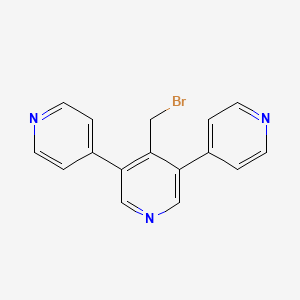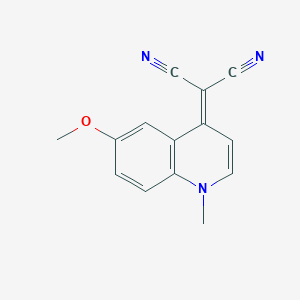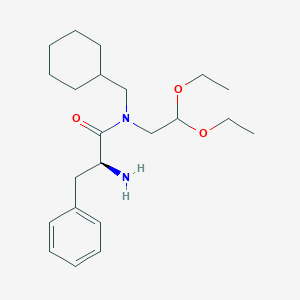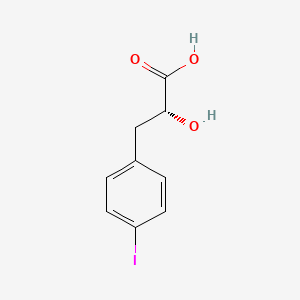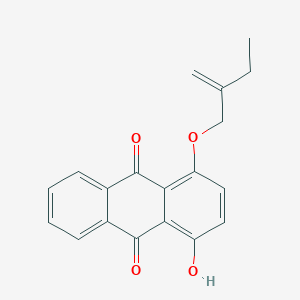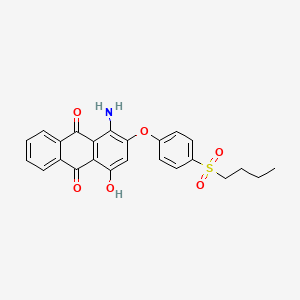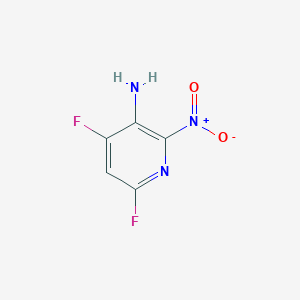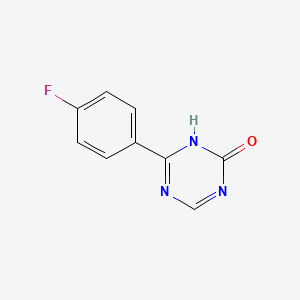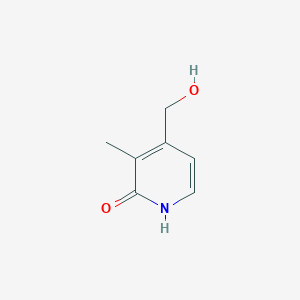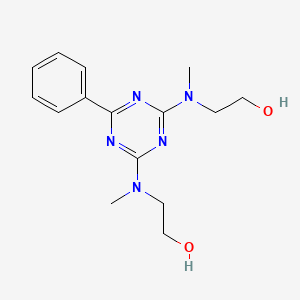
2,2'-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a phenyl group and two ethanolamine moieties. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol typically involves the reaction of 6-phenyl-1,3,5-triazine-2,4-diamine with ethanolamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or 1,4-dioxane, with the presence of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .
化学反応の分析
Types of Reactions
2,2’-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
科学的研究の応用
2,2’-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of polymers, resins, and coatings due to its stability and reactivity.
作用機序
The mechanism of action of 2,2’-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .
類似化合物との比較
Similar Compounds
2,4-Diamino-6-phenyl-1,3,5-triazine: A triazine derivative with similar structural features but lacking the ethanolamine moieties.
2,4-Dichloro-6-phenyl-1,3,5-triazine: Another triazine derivative with chlorine substituents instead of amino groups.
Uniqueness
2,2’-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol is unique due to the presence of both the triazine ring and the ethanolamine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
CAS番号 |
52298-72-3 |
|---|---|
分子式 |
C15H21N5O2 |
分子量 |
303.36 g/mol |
IUPAC名 |
2-[[4-[2-hydroxyethyl(methyl)amino]-6-phenyl-1,3,5-triazin-2-yl]-methylamino]ethanol |
InChI |
InChI=1S/C15H21N5O2/c1-19(8-10-21)14-16-13(12-6-4-3-5-7-12)17-15(18-14)20(2)9-11-22/h3-7,21-22H,8-11H2,1-2H3 |
InChIキー |
YPTIEAZIZBXAFD-UHFFFAOYSA-N |
正規SMILES |
CN(CCO)C1=NC(=NC(=N1)C2=CC=CC=C2)N(C)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


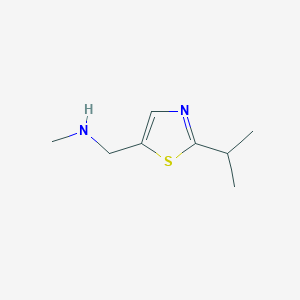
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B13136146.png)
![6-Chloro-8-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13136157.png)
